molecular formula C25H32N4O6 B14922970 N'~1~,N'~7~-bis[(E)-(2,3-dimethoxyphenyl)methylidene]heptanedihydrazide

N'~1~,N'~7~-bis[(E)-(2,3-dimethoxyphenyl)methylidene]heptanedihydrazide

Cat. No.: B14922970
M. Wt: 484.5 g/mol
InChI Key: LTUOMVALMYMMGO-CTVDDJEBSA-N
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Description

N’~1~,N’~7~-BIS[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two dimethoxyphenyl groups attached to a heptanedihydrazide backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~7~-BIS[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE typically involves the condensation of 2,3-dimethoxybenzaldehyde with heptanedihydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~7~-BIS[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’~1~,N’~7~-BIS[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~,N’~7~-BIS[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~7~-BIS[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE
  • N’~1~,N’~7~-BIS[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE

Uniqueness

N’~1~,N’~7~-BIS[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HEPTANEDIHYDRAZIDE is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in similar compounds.

Properties

Molecular Formula

C25H32N4O6

Molecular Weight

484.5 g/mol

IUPAC Name

N,N'-bis[(E)-(2,3-dimethoxyphenyl)methylideneamino]heptanediamide

InChI

InChI=1S/C25H32N4O6/c1-32-20-12-8-10-18(24(20)34-3)16-26-28-22(30)14-6-5-7-15-23(31)29-27-17-19-11-9-13-21(33-2)25(19)35-4/h8-13,16-17H,5-7,14-15H2,1-4H3,(H,28,30)(H,29,31)/b26-16+,27-17+

InChI Key

LTUOMVALMYMMGO-CTVDDJEBSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CCCCCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CCCCCC(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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